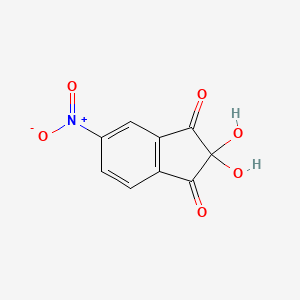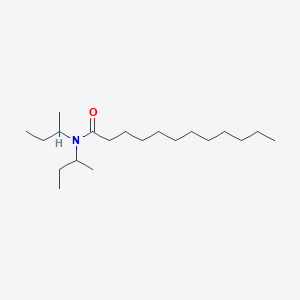
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol structure with an acetate group at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- typically involves the following steps:
Starting Material: The synthesis begins with benzo(f)quinoline.
Hydrogenation: The benzo(f)quinoline undergoes hydrogenation to form 9,10-dihydro-benzo(f)quinoline.
Diol Formation: The dihydro compound is then subjected to hydroxylation to introduce hydroxyl groups at the 9th and 10th positions, forming 9,10-dihydro-benzo(f)quinoline-9,10-diol.
Acetylation: Finally, the diol is acetylated at the 10th position to yield Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism by which Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(f)quinoline: The parent compound, lacking the diol and acetate groups.
9,10-Dihydro-benzo(f)quinoline: A reduced form without the hydroxyl groups.
Benzo(h)quinoline-9,10-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is unique due to its specific structural features, including the trans-configuration of the diol and the presence of the acetate group
This detailed article provides a comprehensive overview of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
103620-34-4 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
[(9S,10S)-9-hydroxy-9,10-dihydrobenzo[f]quinolin-10-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-15-13(18)7-5-10-4-6-12-11(14(10)15)3-2-8-16-12/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
Clé InChI |
WCZHKNCPIWOEEK-DZGCQCFKSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](C=CC2=C1C3=C(C=C2)N=CC=C3)O |
SMILES canonique |
CC(=O)OC1C(C=CC2=C1C3=C(C=C2)N=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
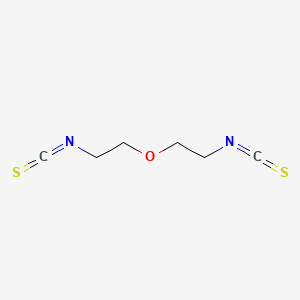
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

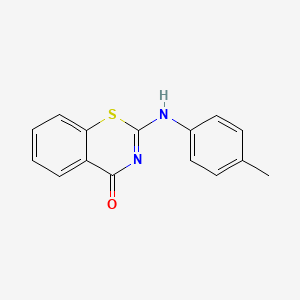
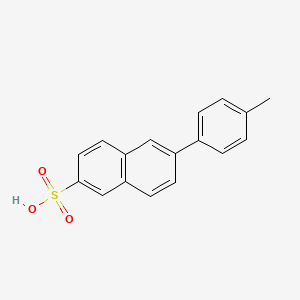

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
